![molecular formula C17H17ClN2O4 B2957204 N-(3-butoxyphenyl)-4-chloro-3-nitrobenzamide CAS No. 313960-77-9](/img/structure/B2957204.png)
N-(3-butoxyphenyl)-4-chloro-3-nitrobenzamide
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Overview
Description
“N-(3-butoxyphenyl)-4-chloro-3-nitrobenzamide” is an organic compound. It likely contains a benzamide group (a benzene ring attached to a CONH2 group), a nitro group (NO2), and a chloro group (Cl) attached to the benzene ring. It also has a butoxy group (a four-carbon chain attached to an oxygen) attached to the benzene ring .
Molecular Structure Analysis
The molecular structure of this compound would be based on the benzene ring at its core, with the various groups attached at specific positions. The exact structure would depend on the positions of the nitro, chloro, butoxy, and CONH2 groups on the benzene ring .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific groups present. For example, the nitro group is often involved in redox reactions, and the benzamide group could participate in various organic reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. These could include its melting point, boiling point, solubility in various solvents, and stability under different conditions .Scientific Research Applications
Computational Chemistry
Finally, in computational chemistry, the compound can be used for molecular modeling studies to predict its physical properties, reactivity, or interaction with biological targets, which is essential for drug design and discovery processes.
Each of these fields offers a unique perspective on the applications of N-(3-butoxyphenyl)-4-chloro-3-nitrobenzamide , reflecting the compound’s versatility and importance in scientific research. While the current web search did not yield specific studies on this compound, the applications mentioned are based on common research practices for compounds with similar structures and functionalities .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(3-butoxyphenyl)-4-chloro-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O4/c1-2-3-9-24-14-6-4-5-13(11-14)19-17(21)12-7-8-15(18)16(10-12)20(22)23/h4-8,10-11H,2-3,9H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYAUOPDOXOTFET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)NC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-butoxyphenyl)-4-chloro-3-nitrobenzamide |
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